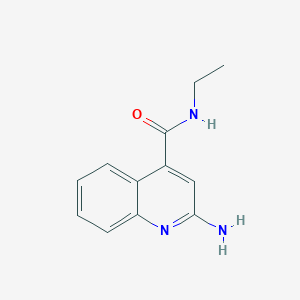
2-amino-N-ethylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-amino-N-ethylquinoline-4-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar quinoline derivatives and their interactions with biological systems, which can be extrapolated to understand the potential characteristics and activities of 2-amino-N-ethylquinoline-4-carboxamide.
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategic functionalization of the quinoline core to achieve desired biological activities. For instance, the synthesis of trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, as mentioned in the first paper, involves optimization of the 4-substituent to yield potent NMDA antagonists . Similarly, the synthesis of 2-amino-N-ethylquinoline-4-carboxamide would likely involve specific functionalization at the 4-position of the quinoline ring and the introduction of an ethyl group to the nitrogen atom at the 2-position.
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in their biological activity. The second paper discusses the crystal structure of a quinoline derivative bound to DNA, highlighting the importance of the side chain and the carboxamide group in intercalation and hydrogen bonding . The 2-amino-N-ethylquinoline-4-carboxamide would also have a carboxamide group at the 4-position, which could be involved in similar interactions, depending on the biological target.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often dictated by the functional groups attached to the quinoline core. The papers provided do not detail specific reactions for 2-amino-N-ethylquinoline-4-carboxamide, but they do suggest that modifications at the amide group can significantly impact the activity of the compounds, as seen with the tetrahydroquinoline derivatives . The amino group at the 2-position could also be a site for further chemical reactions, potentially affecting the pharmacological profile of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, hydrogen bonding potential, and conformation, are essential for their biological function. The third paper mentions the importance of the amino moiety in the activity of M4 PAMs and the efforts to replace it due to solubility and efflux issues . For 2-amino-N-ethylquinoline-4-carboxamide, the presence of the ethyl group and the carboxamide could influence its solubility and ability to cross the blood-brain barrier, which are important considerations for drug development.
科学的研究の応用
Synthesis Enhancement
2-amino-N-ethylquinoline-4-carboxamide serves as a pivotal compound in chemical synthesis. It is specifically utilized in the synthesis of complex α-amino acids (αAAs) through palladium-catalyzed C-H functionalization strategies. This method is highlighted by its compatibility with Phth-protected α-amino acid substrates, enhancing synthetic utility for developing novel αAAs with tailored properties for further research and application in medicinal chemistry (Zhang et al., 2019).
Medicinal Chemistry Applications
The compound's core structure, derived from 4-oxoquinoline, is instrumental in medicinal chemistry, attributed to its versatility in synthesizing derivatives associated with antibacterial and antiviral activities. Studies utilizing density functional theory (DFT) have investigated the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the compound's acid/base behavior and potential reaction paths, showcasing its importance in developing new pharmacological agents (Batalha et al., 2019).
Anticancer Activity
Quinoline derivatives, such as those synthesized from 2-amino-N-ethylquinoline-4-carboxamide, have demonstrated potential cytotoxic activities against cancer cell lines. This includes the synthesis of derivatives like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, which, upon modification, showed significant growth delays in in vivo models of colon tumors, indicating their potential for further investigation as anticancer agents (Bu et al., 2001).
Molecular Fragmentation Studies
The structural versatility of 2-amino-N-ethylquinoline-4-carboxamide and its derivatives enables their use in studies focused on molecular fragmentation. Specifically, derivatives have been employed in electrospray mass spectrometry and fragmentation studies of N-linked carbohydrates, offering insights into the behavior of various substituents during fragmentation, aiding in the understanding of complex molecular structures (Harvey, 2000).
Antimicrobial Research
The structural motifs of 2-amino-N-ethylquinoline-4-carboxamide are foundational in the design and synthesis of new compounds with antimicrobial properties. Research has explored the synthesis of quinoline carboxamide derivatives, demonstrating their efficacy against various microbial strains, which underscores the compound's utility in developing new antimicrobial agents (Desai et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
2-amino-N-ethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-14-12(16)9-7-11(13)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOLXXOJFBEGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)
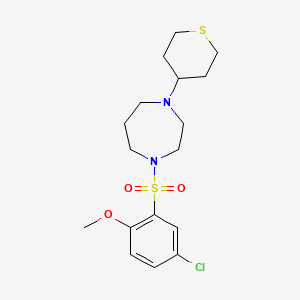
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)
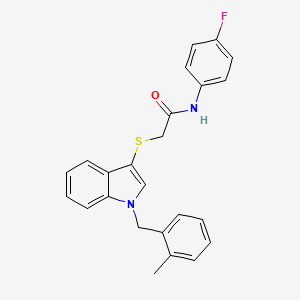

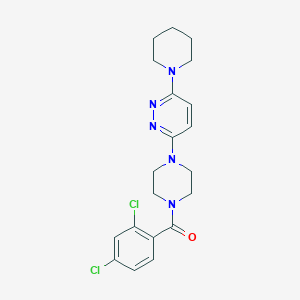


![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)
![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)
![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)
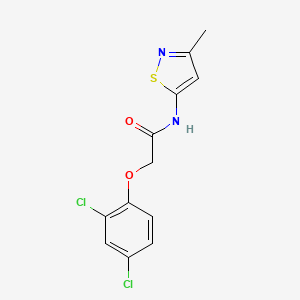
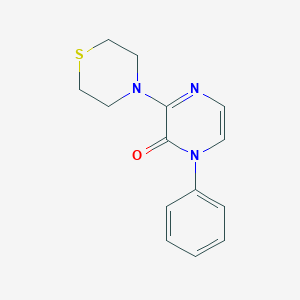
![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)